1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione 1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 620932-16-3
VCID: VC21394758
InChI: InChI=1S/C17H14ClNO3/c1-11-5-4-6-12-15(11)19(17(21)16(12)20)9-10-22-14-8-3-2-7-13(14)18/h2-8H,9-10H2,1H3
SMILES: CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3Cl
Molecular Formula: C17H14ClNO3
Molecular Weight: 315.7g/mol

1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione

CAS No.: 620932-16-3

Cat. No.: VC21394758

Molecular Formula: C17H14ClNO3

Molecular Weight: 315.7g/mol

* For research use only. Not for human or veterinary use.

1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione - 620932-16-3

Specification

CAS No. 620932-16-3
Molecular Formula C17H14ClNO3
Molecular Weight 315.7g/mol
IUPAC Name 1-[2-(2-chlorophenoxy)ethyl]-7-methylindole-2,3-dione
Standard InChI InChI=1S/C17H14ClNO3/c1-11-5-4-6-12-15(11)19(17(21)16(12)20)9-10-22-14-8-3-2-7-13(14)18/h2-8H,9-10H2,1H3
Standard InChI Key OBUMSMQEKJJUMJ-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3Cl
Canonical SMILES CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3Cl

Introduction

1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione is a synthetic organic compound with a complex molecular structure. It belongs to the indole family, which is known for its diverse biological activities and applications in pharmaceuticals. This compound is characterized by its indole core with a 2,3-dione functionality and a 7-methyl substituent, along with a 2-chloro-phenoxy-ethyl side chain.

Synthesis and Preparation

The synthesis of 1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione typically involves multi-step organic reactions. These may include the formation of the indole ring, introduction of the methyl group at the 7-position, and attachment of the chlorophenoxy-ethyl side chain. Detailed synthetic routes are often reported in specialized chemical literature and patents.

Research Findings

Compound FeatureDescription
Molecular StructureIndole core with 2,3-dione functionality, 7-methyl substituent, and a 2-chloro-phenoxy-ethyl side chain.
SynthesisMulti-step organic synthesis involving indole ring formation and side chain attachment.
Biological ActivityPotential for diverse pharmacological activities based on indole derivatives.

Future Directions

Further research is needed to fully explore the biological and chemical properties of 1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione. This could involve in vitro and in vivo studies to assess its potential therapeutic applications.

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